REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:14])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[I-].[K+].[OH-].[K+].C1CO[C:21]([C:26]2[CH:31]=[CH:30][C:29]([F:32])=[CH:28][CH:27]=2)([CH2:22][CH2:23][CH2:24]Cl)[O:20]1>C1(C)C=CC=CC=1.O>[ClH:1].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:14])[CH2:9][CH2:10][N:11]([CH2:24][CH2:23][CH2:22][C:21]([C:26]3[CH:27]=[CH:28][C:29]([F:32])=[CH:30][CH:31]=3)=[O:20])[CH2:12][CH2:13]2)=[CH:4][CH:3]=1 |f:1.2,3.4,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCNCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
1,1-ethylenedioxy-1-(4-fluorophenyl)-4-chlorobutane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC(CCCCl)(C2=CC=C(C=C2)F)OC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
While stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
gently warmed
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 3.75 hours
|
Duration
|
3.75 h
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic layers are separated
|
Type
|
ADDITION
|
Details
|
5.1 Parts of methanol is added to the organic layer
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled to about 25° C
|
Type
|
ADDITION
|
Details
|
3.1 parts of concentrated hydrochloric acid is added
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate is filtered
|
Type
|
WASH
|
Details
|
washed twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol
|
Type
|
CUSTOM
|
Details
|
affords additional precipitate
|
Type
|
FILTRATION
|
Details
|
This is filtered
|
Type
|
WASH
|
Details
|
The solid is then washed twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol and twice with 22 parts by volume portions of a 10:1 mixture of acetone-methanol
|
Type
|
CUSTOM
|
Details
|
The solid is air-dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(C=C1)C1(CCN(CC1)CCCC(=O)C1=CC=C(C=C1)F)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |